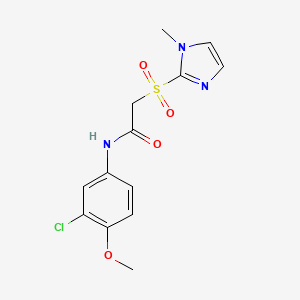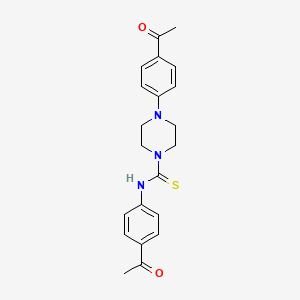
N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in treating various types of cancers. This compound has shown promising results in preclinical studies and is now being evaluated in clinical trials.
Mécanisme D'action
N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide works by inhibiting the activity of BTK, a protein kinase that is essential for the survival and proliferation of cancer cells. BTK is a key mediator of B-cell receptor (BCR) signaling, which plays a critical role in the development and progression of B-cell malignancies. By inhibiting BTK, N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide can disrupt BCR signaling and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide has been shown to have potent anti-tumor activity in preclinical studies. In addition to its effects on BCR signaling, N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide has also been shown to inhibit other signaling pathways that are important for cancer cell survival and proliferation. These include the PI3K/AKT/mTOR pathway, which regulates cell growth and metabolism, and the NF-κB pathway, which plays a critical role in inflammation and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide is its potency and selectivity for BTK inhibition. This makes it a valuable tool for studying the role of BTK in cancer cell biology and for developing new therapies for B-cell malignancies. However, N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide has some limitations as well. It has a relatively short half-life in vivo, which may limit its efficacy in clinical settings. In addition, N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide has not been extensively studied in combination with other drugs, which may limit its potential for use in combination therapies.
Orientations Futures
There are several potential future directions for research on N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide. One area of interest is the development of more potent and selective BTK inhibitors that can overcome the limitations of N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide. Another area of interest is the use of N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide in combination with other drugs, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Finally, there is a need for further studies to elucidate the mechanisms of action of N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide and to identify biomarkers that can predict response to therapy.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide involves several steps, including the reaction of 3-chloro-4-methoxyaniline with 1-methylimidazole to form an intermediate, which is then reacted with sulfonyl chloride to obtain the final product. The synthesis process has been optimized to ensure high yields and purity of the compound.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide has been extensively studied for its potential use in treating various types of cancers, including lymphoma, leukemia, and multiple myeloma. Preclinical studies have shown that N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide is a potent inhibitor of the protein kinase BTK, which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4S/c1-17-6-5-15-13(17)22(19,20)8-12(18)16-9-3-4-11(21-2)10(14)7-9/h3-7H,8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCQEPGIAGAMOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)CC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenoxy)-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B7534292.png)
![N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide](/img/structure/B7534294.png)
![5-[(5-Phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7534300.png)

![4-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]-3,3-dimethylmorpholine](/img/structure/B7534318.png)
![1-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(4-methylpyrazol-1-yl)ethanone](/img/structure/B7534333.png)
![2-anilino-N-[(2,4-dichlorophenyl)methyl]thieno[3,2-d][1,3]thiazole-5-carboxamide](/img/structure/B7534334.png)


![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7534360.png)

![N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7534379.png)
![2-[(2,4-Dichlorophenyl)methylsulfonyl]-1-(2-methoxyethyl)-4,5-dimethylimidazole](/img/structure/B7534389.png)
![(5-Methyl-2-propan-2-ylcyclohexyl) 2-[[1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate](/img/structure/B7534393.png)